

## Application of Dehydrodihydroionol in Flavor and Fragrance Research

Author: BenchChem Technical Support Team. Date: December 2025



Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

**Dehydrodihydroionol**, with the chemical name 4-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-2-butanol, is a synthetic flavoring agent and fragrance ingredient.[1][2] As a sesquiterpenoid, it contributes to the flavor and aroma profiles of various consumer products.[2] Its recognition as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA) underscores its established use in the food industry.[1][3] This document provides detailed application notes and experimental protocols for the use of **Dehydrodihydroionol** in flavor and fragrance research, tailored for researchers, scientists, and drug development professionals.

## **Sensory Profile and Applications**

**Dehydrodihydroionol** is characterized by a fruity flavor profile.[2] In fragrances, it is utilized for its unique aromatic properties and can be incorporated into fragrance concentrates at levels up to 3.0%.[1] Its application extends to a variety of food and beverage products, where it imparts specific flavor notes.

## **Quantitative Data**

The following tables summarize the available quantitative data for **Dehydrodihydroionol**.



**Table 1: Physical and Chemical Properties** 

Property	Value	Reference
Molecular Formula	C13H22O	[1][2]
Molecular Weight	194.31 g/mol	[2]
Appearance	Colorless to pale yellow clear liquid (estimated)	[1]
Specific Gravity	0.91800 to 0.92600 @ 25.00 °C	[1]
Refractive Index	1.48900 to 1.49600 @ 20.00 °C	[1]
Boiling Point	80.00 °C @ 1.00 mm Hg	[1][2]
Flash Point	220.00 °F (104.44 °C)	[1]
Solubility	Soluble in alcohol; insoluble in water	[2]

Table 2: Recommended Usage Levels in Food and

**Fragrance** 

Application	Average Usual ppm	Average Maximum ppm	Reference
Fragrance Concentrate	-	up to 30,000 (3.0%)	[1]
Baked Goods	-	2.0	[1]
Nonalcoholic Beverages	-	0.01	[1]
Chewing Gum	-	10.0	[1]

## **Table 3: Odor and Flavor Thresholds**



Threshold Type	Medium	Value
Odor Detection Threshold	Data not publicly available	-
Flavor Recognition Threshold	Data not publicly available	-

Note: Specific odor and flavor threshold data for **Dehydrodihydroionol** are not readily available in the public domain. For context, a structurally related compound,  $\beta$ -ionone, has a reported odor threshold of 0.007  $\mu$ g/L in water.

# Experimental Protocols Protocol 1: Synthesis of Dehydrodihydroionol (Illustrative)

Disclaimer: A specific, publicly available synthesis protocol for 4-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-2-butanol was not found. The following is an illustrative protocol based on the synthesis of structurally similar ionone derivatives.

Objective: To synthesize **Dehydrodihydroionol** from a suitable precursor such as β-ionone. The synthesis of ionones typically involves a two-step process: an aldol condensation to form a pseudoionone, followed by an acid-catalyzed cyclization.

#### Materials:

- β-ionone
- Reducing agent (e.g., Sodium borohydride)
- Dehydrating agent (e.g., p-toluenesulfonic acid)
- Organic solvents (e.g., ethanol, toluene, hexane)
- Saturated ammonium chloride solution
- Anhydrous sodium sulfate



- Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.)
- Rotary evaporator
- Column chromatography setup (silica gel)

#### Procedure:

- Reduction of β-lonone:
  - Dissolve β-ionone in ethanol in a round-bottom flask.
  - Cool the solution in an ice bath.
  - Slowly add sodium borohydride to the stirred solution.
  - Allow the reaction to proceed until completion, monitoring by Thin Layer Chromatography (TLC).
  - Quench the reaction by slowly adding saturated ammonium chloride solution.
  - Extract the product with hexane.
  - Wash the organic layer with water until neutral and dry over anhydrous sodium sulfate.
  - Remove the solvent under reduced pressure using a rotary evaporator to obtain crude dihydroionol.
- Dehydration to form Dehydrodihydroionol:
  - Dissolve the crude dihydroionol in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.
  - Add a catalytic amount of p-toluenesulfonic acid.
  - Reflux the mixture, collecting the water that is formed.
  - Monitor the reaction by TLC.



- Upon completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with water.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

#### Purification:

• Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate **Dehydrodihydroionol**.

#### Characterization:

Confirm the structure of the purified product using analytical techniques such as Gas
 Chromatography-Mass Spectrometry (GC-MS), <sup>1</sup>H NMR, and <sup>13</sup>C NMR.



Click to download full resolution via product page

Illustrative synthesis workflow for **Dehydrodihydroionol**.

## **Protocol 2: Sensory Evaluation - Triangle Test**

Objective: To determine if a perceptible difference exists between two samples, one of which contains a sub-threshold concentration of **Dehydrodihydroionol**.

#### Materials:

## Dehydrodihydroionol

- Odorless and tasteless solvent (e.g., deionized water for flavor, mineral oil for fragrance)
- Identical, clean, and odor-free sample containers (e.g., ISO wine glasses for liquids, smelling strips for fragrances)
- A panel of at least 15 trained sensory assessors

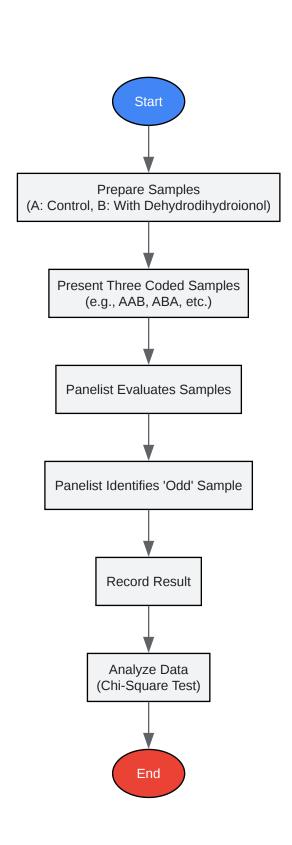


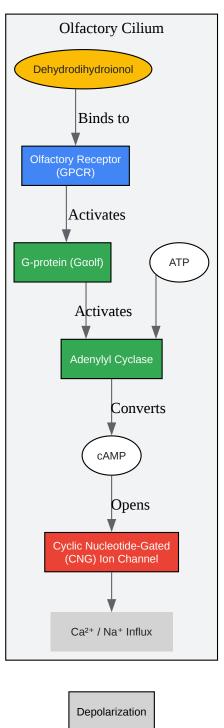
Sensory booths with controlled lighting and ventilation

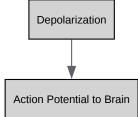
#### Procedure:

- Sample Preparation:
  - Prepare two sets of samples: a control (A) and a sample containing a low concentration of Dehydrodihydroionol (B). The concentration of B should be near the estimated detection threshold.
  - For each panelist, present three coded samples in a randomized order. Two samples will be identical (e.g., AAB, BBA). Six possible combinations exist: AAB, ABA, BAA, BBA, BAB, ABB.
- Evaluation:
  - Instruct panelists to evaluate the samples from left to right.
  - Ask panelists to identify the "odd" or "different" sample.
  - Provide water and unsalted crackers for palate cleansing between evaluations if assessing flavor.
- Data Analysis:
  - Tally the number of correct and incorrect identifications.
  - Use a chi-square test or refer to a statistical table for triangle tests to determine if the number of correct identifications is statistically significant (p < 0.05). A significant result indicates a perceptible difference between the samples.

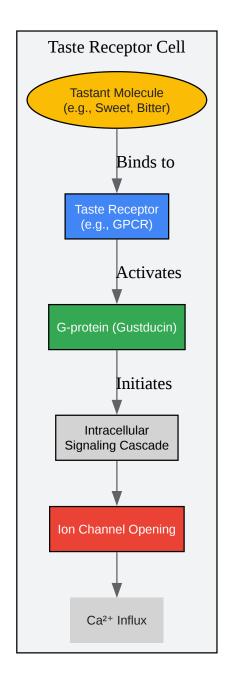


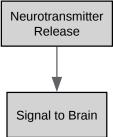












Click to download full resolution via product page



## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. dehydrodihydroionol, 57069-86-0 [thegoodscentscompany.com]
- 2. Dehydrodihydroionol | C13H22O | CID 62126 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. femaflavor.org [femaflavor.org]
- To cite this document: BenchChem. [Application of Dehydrodihydroionol in Flavor and Fragrance Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15349628#application-of-dehydrodihydroionol-in-flavor-and-fragrance-research]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





